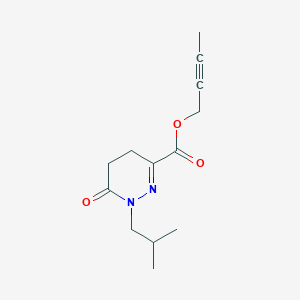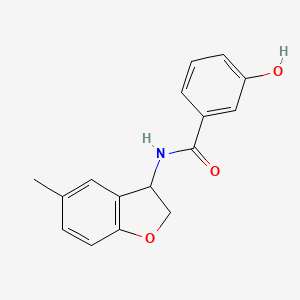![molecular formula C13H15F2N5O2 B7632689 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)
4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide, also known as DMTB, is a compound that belongs to the class of tetrazole-containing benzamides. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the activity of mGluR5, 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide can modulate various signaling pathways that are involved in synaptic plasticity, neuroinflammation, and neurodegeneration.
Biochemical and Physiological Effects
4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide has been shown to have various biochemical and physiological effects in animal models. It can reduce the release of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration. It can also inhibit the activation of microglia, which are immune cells that play a role in neuroinflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific modulation of this receptor subtype. It also has good bioavailability and can easily cross the blood-brain barrier, which is important for studying the effects of mGluR5 blockade in the brain. However, it also has some limitations, such as potential off-target effects and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide. One area of interest is the potential use of 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide as a therapeutic agent for various neurological and psychiatric disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Another area of interest is the development of novel mGluR5 antagonists based on the chemical structure of 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide, which could have improved selectivity and efficacy. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide on synaptic plasticity, neuroinflammation, and neurodegeneration.
Synthesemethoden
The synthesis of 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide involves a multi-step process. The first step involves the preparation of 2-(2H-tetrazol-5-yl)propylamine, which is then reacted with 4-(difluoromethoxy)benzoyl chloride to form the final product, 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O2/c1-8(11-16-18-19-17-11)7-20(2)12(21)9-3-5-10(6-4-9)22-13(14)15/h3-6,8,13H,7H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXIHONGFHARKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC=C(C=C1)OC(F)F)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)

![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)
![4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7632646.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)

![2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol](/img/structure/B7632667.png)
![(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B7632677.png)
![5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one](/img/structure/B7632679.png)
![N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7632684.png)
![2-methyl-N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7632700.png)

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)